D-Alanine benzyl ester p-toluenesulfonate salt
CAS No.: 41036-32-2
VCID: VC21539047
Molecular Formula: C17H21NO5S
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
D-Alanine benzyl ester p-toluenesulfonate salt is a chemical compound with the molecular formula C17H21NO5S and a molecular weight of 351.42 g/mol . It is commonly used in various fields, including pharmaceutical development, biochemical research, and analytical chemistry. This compound is a derivative of D-alanine, an amino acid, and is often utilized as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules. Chemical Identifiers
Applications and Research FindingsD-Alanine benzyl ester p-toluenesulfonate salt is utilized in several research areas:
Synthesis and PreparationThe synthesis of D-alanine benzyl ester p-toluenesulfonate salt typically involves the reaction of D-alanine with benzyl chloride to form the benzyl ester, followed by the addition of p-toluenesulfonic acid to create the salt. This process requires careful control of reaction conditions to achieve high purity and yield. Safety and HandlingThe compound is generally considered stable but should be handled with care due to its potential reactivity. It is soluble in methanol, which is useful for its preparation and purification . Safety data sheets (SDS) should be consulted for detailed handling instructions. |
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CAS No. | 41036-32-2 | ||||||||||||||
Product Name | D-Alanine benzyl ester p-toluenesulfonate salt | ||||||||||||||
Molecular Formula | C17H21NO5S | ||||||||||||||
Molecular Weight | 351.4 g/mol | ||||||||||||||
IUPAC Name | benzyl (2R)-2-aminopropanoate;4-methylbenzenesulfonic acid | ||||||||||||||
Standard InChI | InChI=1S/C10H13NO2.C7H8O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,8H,7,11H2,1H3;2-5H,1H3,(H,8,9,10)/t8-;/m1./s1 | ||||||||||||||
Standard InChIKey | NWOPHJSSBMABBD-DDWIOCJRSA-N | ||||||||||||||
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C[C@H](C(=O)OCC1=CC=CC=C1)N | ||||||||||||||
SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N | ||||||||||||||
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N | ||||||||||||||
PubChem Compound | 2802425 | ||||||||||||||
Last Modified | Aug 15 2023 |
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